4-ethyl-N-methylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-9(8(12)10-2)4-6-11-7-5-9/h11H,3-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGXURQIHIFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethyl N Methylpiperidine 4 Carboxamide
Strategies for Piperidine (B6355638) Ring Formation and Functionalization
The construction of the central piperidine ring is the foundational aspect of the synthesis. The two primary strategies to achieve this are the reduction of pre-existing aromatic pyridine (B92270) rings and the de novo construction of the saturated heterocycle through cyclization reactions.
Hydrogenation Approaches for Piperidine Ring Construction
The catalytic hydrogenation of pyridine derivatives is one of the most direct and common methods for synthesizing the piperidine core. nih.gov This approach involves the reduction of the aromatic pyridine ring using hydrogen gas or a hydrogen source, typically in the presence of a transition metal catalyst. A variety of catalytic systems have been developed to facilitate this transformation, often requiring specific conditions to achieve high yields and, where applicable, desired stereoselectivity. nih.govresearchgate.net
Commonly employed catalysts include heterogeneous and homogeneous systems based on metals such as rhodium, ruthenium, iridium, cobalt, nickel, and palladium. nih.govresearchgate.net The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and outcome. For instance, rhodium and iridium complexes have shown high efficacy, sometimes allowing for the reaction to proceed under milder conditions. nih.govdicp.ac.cn Asymmetric hydrogenation of pyridinium (B92312) salts using chiral catalysts can also provide access to enantiomerically enriched piperidine derivatives. nih.govdicp.ac.cn
The hydrogenation of substituted pyridines, such as a 4-ethylpyridine, would be a direct route to the 4-ethylpiperidine (B1265683) skeleton. The reaction typically proceeds via a cis-addition of hydrogen atoms to the ring, which is a key consideration when multiple substituents are present. nih.gov
| Catalyst System | Hydrogen Source | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Rhodium (e.g., [RhCp*Cl2]2) | H2 or HCOOH/NEt3 | Mild to moderate temperature and pressure | High activity and selectivity for various substituted pyridines. dicp.ac.cn | dicp.ac.cn |
| Iridium (e.g., Iridium(I) with P,N-ligand) | H2 | Often used for asymmetric hydrogenation of pyridinium salts. nih.gov | Enables synthesis of chiral piperidines. nih.gov | nih.gov |
| Ruthenium (e.g., Ru-based nanocatalysts) | H2 | Can require higher temperatures and pressures. | Effective for a broad range of substrates. nih.gov | nih.gov |
| Cobalt (e.g., Co-based nanocatalysts) | H2 | Harsh conditions may be required. | A non-precious metal alternative. nih.gov | nih.gov |
| Palladium (e.g., Pd/C) | H2 | Widely used, variable conditions. | Commonly used in academic and industrial settings. | nih.gov |
Cyclization Reactions in Piperidine Core Synthesis
De novo synthesis of the piperidine ring through cyclization offers a versatile alternative to hydrogenation, allowing for the strategic placement of functional groups during the ring-forming process. nih.gov These methods construct the six-membered ring from acyclic precursors through intramolecular reactions.
Several key cyclization strategies are employed:
Reductive Amination : Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method for forming the piperidine ring. nih.govbeilstein-journals.org This reaction involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine.
Ring-Closing Metathesis (RCM) : Olefin metathesis, using catalysts like Grubbs' or Schrock's catalysts, can be used to cyclize α,ω-dienes containing a nitrogen atom to form dihydropyridines, which can then be hydrogenated to piperidines.
Michael Addition : Intramolecular aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl or nitrile, is another effective strategy for ring closure. nih.gov
Radical Cyclization : Radical-mediated cyclization of unsaturated N-containing precursors can also be used to construct the piperidine skeleton. nih.govnih.gov
Diels-Alder Reaction : The [4+2] cycloaddition between an azadiene and an alkene (or alkyne) provides a direct route to tetrahydropyridines, which are readily reduced to the corresponding piperidines. beilstein-journals.orgdtic.mil
| Cyclization Strategy | Acyclic Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| Reductive Amination | δ-Amino aldehyde/ketone | Iminium ion formation and reduction | beilstein-journals.org |
| Aza-Michael Addition | Amine with a pendant α,β-unsaturated system | Conjugate addition of nitrogen | nih.gov |
| Radical Cyclization | Unsaturated amine with a radical initiator | Intramolecular radical addition | nih.gov |
| Diels-Alder Reaction | Azadiene and a dienophile | [4+2] cycloaddition | dtic.mil |
| Palladium-Catalyzed Cyclization | Amino-alkenes (Wacker-type) | Intramolecular aminopalladation | organic-chemistry.org |
Installation of the 4-Ethyl Substituent
The introduction of the ethyl group at the C4 position is a critical step in the synthesis. A common and versatile starting material for this functionalization is a 4-piperidone (B1582916) derivative, which can be protected at the nitrogen atom (e.g., with a Boc or Cbz group) to prevent side reactions.
One of the most straightforward methods to install the ethyl group is through a Grignard reaction . Reacting N-protected 4-piperidone with ethylmagnesium bromide would yield a tertiary alcohol, N-protected 4-ethyl-4-hydroxypiperidine. Subsequent chemical steps are then required to remove the hydroxyl group. This is typically achieved through dehydration to form the corresponding alkene (an ethylidene-piperidine derivative), followed by catalytic hydrogenation of the double bond to yield the desired 4-ethylpiperidine product.
Alternatively, the Wittig reaction provides another route. N-protected 4-piperidone can be reacted with a phosphonium (B103445) ylide derived from an ethyl halide (e.g., ethyltriphenylphosphonium bromide) to form the N-protected 4-ethylidenepiperidine (B3060953) directly. Subsequent hydrogenation of the exocyclic double bond would then afford the 4-ethyl substituted piperidine.
A more convergent approach involves using a starting material that already contains the ethyl group. For example, the hydrogenation of 4-ethylpyridine, as mentioned previously, simultaneously forms the piperidine ring and establishes the desired C4-substituent.
Formation of the N-Methylcarboxamide Moiety
The final stage of the synthesis involves the construction of the N-methylcarboxamide group at the C4 position. This requires a precursor such as 4-ethylpiperidine-4-carboxylic acid or its corresponding ester. The formation of this moiety can be approached in two ways: direct amidation or a two-step process involving the formation of a primary amide followed by N-alkylation.
Amidation Reactions for Carboxamide Linkage Formation
Direct amidation is the most common method for forming the amide bond. This involves coupling a carboxylic acid derivative at the C4 position with methylamine (B109427).
If the precursor is 4-ethylpiperidine-4-carboxylic acid, the reaction is typically carried out using a coupling reagent to activate the carboxylic acid. A wide variety of such reagents exist, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/guanidinium salts like HATU and HBTU. These reagents facilitate the formation of an active ester intermediate, which then readily reacts with methylamine to form the desired N-methylamide. researchgate.netsci-hub.se
An alternative route involves converting the carboxylic acid into a more reactive species, such as an acid chloride . Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily produces the acid chloride, which reacts rapidly with methylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. youtube.com If the precursor is an ester, such as methyl 4-ethylpiperidine-4-carboxylate, it can be converted to the N-methylamide by direct aminolysis with methylamine, although this may require elevated temperatures or catalysis. mdpi.com
| Reagent Class | Examples | Function | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Activates carboxylic acid for direct coupling with amines. | researchgate.net |
| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Highly efficient coupling reagents, often used in peptide synthesis. | researchgate.net |
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to highly reactive acid chloride intermediate. | youtube.com |
| Organocatalysts | Boric acid (B(OH)₃) | Catalyzes direct thermal amidation by activating the carboxylic acid. | sci-hub.se |
Alkylation Procedures on the Carboxamide Nitrogen
An alternative, though often less direct, strategy is to first form the primary carboxamide and then introduce the methyl group onto the amide nitrogen. This would begin with the amidation of the 4-ethylpiperidine-4-carboxylic acid precursor using ammonia (B1221849) to yield 4-ethylpiperidine-4-carboxamide.
The subsequent N-methylation of this primary amide is typically achieved by deprotonation followed by alkylation. derpharmachemica.com The amide N-H proton is weakly acidic and requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), for complete deprotonation to form the corresponding amide anion. derpharmachemica.com This potent nucleophile can then be treated with a methylating agent, most commonly methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to install the methyl group on the nitrogen, yielding the final product. researchgate.net Care must be taken as O-alkylation can sometimes be a competing side reaction. derpharmachemica.com
Catalytic N-alkylation of amides using alcohols as alkylating agents in the presence of transition metal catalysts has also emerged as a more atom-economical approach. nih.gov This "borrowing hydrogen" methodology involves the catalytic dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the resulting enamine-type intermediate. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of 4-ethyl-N-methylpiperidine-4-carboxamide hinges on the effective purification and isolation of its synthetic intermediates and the final product. The choice of purification techniques is dictated by the chemical and physical properties of the compounds at each stage of the synthesis, including their polarity, acidity/basicity, and crystallinity. Standard laboratory procedures such as extraction, chromatography, and recrystallization are commonly employed.
A plausible synthetic pathway to this compound would likely involve the initial formation of a 4-ethylpiperidine-4-carboxylic acid derivative, followed by N-methylation, and finally, amidation. The purification strategies for each of these key stages are outlined below.
Purification of 4-ethylpiperidine-4-carboxylic Acid Intermediate
The initial intermediate, a 4-ethylpiperidine-4-carboxylic acid derivative, is typically purified to remove unreacted starting materials and reaction byproducts.
Extraction: A fundamental technique for the initial work-up of the reaction mixture is liquid-liquid extraction. The amphoteric nature of piperidine carboxylic acids allows for purification through pH-controlled extractions. By adjusting the pH of the aqueous phase, the solubility of the compound can be manipulated, enabling its separation from neutral or oppositely charged impurities. For instance, acidification of the mixture will protonate the carboxylate group, increasing its solubility in organic solvents, while basification will deprotonate the piperidine nitrogen, making it more soluble in the aqueous phase.
Crystallization and Recrystallization: If the synthesized 4-ethylpiperidine-4-carboxylic acid is a solid, recrystallization is a highly effective method for achieving high purity. The selection of an appropriate solvent or solvent system is critical and is often determined experimentally. A suitable solvent will dissolve the compound at an elevated temperature but will result in its precipitation upon cooling, leaving impurities dissolved in the mother liquor. For zwitterionic compounds, mixtures of polar and non-polar solvents can be particularly effective. In cases where the intermediate is isolated as a salt, such as a hydrochloride salt, recrystallization from alcohols or alcohol-ether mixtures is a common practice.
Purification of N-methyl-4-ethylpiperidine-4-carboxylic Acid Intermediate
The subsequent N-methylation of the piperidine ring introduces new purification challenges, including the separation of the desired secondary amine from any unreacted primary amine and potential over-methylated quaternary ammonium (B1175870) salt byproducts.
Chromatography: Column chromatography is a powerful tool for the separation of the N-methylated product from other components of the reaction mixture. Silica (B1680970) gel is a frequently used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The polarity of the eluent is carefully optimized to achieve the best possible separation. To prevent the basic piperidine compounds from tailing on the acidic silica gel, a small amount of a basic modifier like triethylamine is often added to the eluent.
Acid-Base Extraction: The amphoteric character of N-methyl-4-ethylpiperidine-4-carboxylic acid can also be exploited for its purification via acid-base extraction, similar to its precursor.
Purification of the Final Product: this compound
The final step in the synthesis is the amidation of the carboxylic acid with methylamine to yield this compound. The purification of the final product is focused on the removal of any unreacted starting materials, coupling reagents, and byproducts of the amidation reaction.
Aqueous Work-up: A standard aqueous work-up is the first line of purification. This involves washing the organic layer containing the product with a dilute acidic solution (e.g., hydrochloric acid) to remove any excess methylamine and other basic impurities. This is followed by a wash with a dilute basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid. A final wash with brine (saturated sodium chloride solution) is used to remove most of the water from the organic layer before it is dried with a drying agent.
Column Chromatography: To achieve a high degree of purity, column chromatography is often employed. The principles are the same as for the purification of the N-methylated intermediate, but the eluent system will need to be re-optimized to account for the different polarity of the final amide product.
Recrystallization: If this compound is a crystalline solid, recrystallization provides an excellent means for final purification. The choice of solvent is crucial and will depend on the solubility characteristics of the amide. Common solvents for the recrystallization of amides include ethyl acetate, acetonitrile (B52724), or mixtures containing alcohols and ethers. The formation of a salt of the final product can also be a strategy to facilitate crystallization and purification.
Interactive Data Table: Purification Techniques for Piperidine Derivatives
| Compound Type | Common Purification Techniques | Key Considerations |
| Piperidine Carboxylic Acids | Extraction (pH-dependent), Recrystallization (as free acid or salt) | The zwitterionic nature may necessitate careful pH control for efficient extraction. Solvent choice is paramount for successful recrystallization. |
| N-Alkylpiperidines | Column Chromatography (with basic modifier), Acid-Base Extraction | The addition of triethylamine to the eluent can prevent peak tailing on silica gel. Strategies may be needed to remove quaternary ammonium byproducts. |
| Piperidine Carboxamides | Aqueous Work-up (acid/base washes), Column Chromatography, Recrystallization | The primary goal is the removal of coupling agents and unreacted starting materials. The physical state of the product (solid or oil) will guide the choice between recrystallization and chromatography. |
Chemical Reactivity and Transformation Studies of 4 Ethyl N Methylpiperidine 4 Carboxamide
Oxidation Pathways and Derivative Formation
The oxidation of 4-ethyl-N-methylpiperidine-4-carboxamide can be expected to occur at two primary sites: the tertiary nitrogen of the piperidine (B6355638) ring and the carbon atoms alpha to this nitrogen.
The nitrogen atom of the N-methylpiperidine moiety is susceptible to oxidation by various reagents to form the corresponding N-oxide. researchgate.netgoogle.com Common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can facilitate this transformation. researchgate.net The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and steric environment of the molecule. nih.gov This transformation can sometimes serve as a method to activate the piperidine ring for further reactions. quimicaorganica.org
Oxidation can also occur at the carbon atoms adjacent (alpha) to the piperidine nitrogen. Reagents like mercuric acetate (B1210297) can effect dehydrogenation to form an enamine or an iminium ion. researchgate.net In the case of this compound, this would lead to the formation of an iminium ion at either the C2 or C6 position of the piperidine ring. These intermediates are electrophilic and can be trapped by nucleophiles, leading to the introduction of new substituents at the alpha-position.
Below is a representative table of oxidation products that could be formed from N-methylpiperidine derivatives under various conditions.
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | N-oxide | Room Temperature |
| meta-Chloroperbenzoic acid (m-CPBA) | N-oxide | Room Temperature |
| Mercuric Acetate-EDTA | Δ¹,²- or Δ¹,⁶-Enamine/Iminium Ion | Varies |
| Potassium Permanganate (KMnO₄) | Ring-opened products, lactams | Harsher conditions |
Reduction Reactions and Product Spectrum
The reduction of this compound would primarily target the tertiary amide functionality. The piperidine ring, being a saturated heterocycle, is generally resistant to reduction under standard conditions.
Tertiary amides can be reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com In this case, the N-methylcarboxamide group would be reduced to a (dimethylamino)methyl group. This reaction proceeds via a complex aluminum-hydride intermediate. The expected product would be 4-ethyl-4-((dimethylamino)methyl)piperidine.
The conditions for such a reduction are typically harsh, requiring anhydrous solvents and careful control of the reaction temperature. The use of milder reducing agents like sodium borohydride (B1222165) is generally ineffective for the reduction of tertiary amides.
A summary of potential reduction outcomes is presented in the table below.
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 4-ethyl-4-((dimethylamino)methyl)piperidine | Anhydrous THF or Et₂O, reflux |
| Sodium Borohydride (NaBH₄) | No reaction | Standard conditions |
| Catalytic Hydrogenation (e.g., H₂/Pd) | No reaction | Standard conditions |
Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Core and Amide Functionality
Nucleophilic Substitution: The piperidine core of this compound is generally unreactive towards nucleophilic substitution. The C4 position is a quaternary carbon, sterically hindered, and lacks a suitable leaving group, making Sₙ1 or Sₙ2 reactions at this position highly improbable. nih.gov Nucleophilic attack on the carbons of the piperidine ring would require activation, for instance, through oxidation to an iminium ion as mentioned previously.
The nitrogen atom of the piperidine ring, being a tertiary amine, can act as a nucleophile. It can react with alkyl halides in an Sₙ2 fashion to form a quaternary ammonium (B1175870) salt. fiveable.me
The amide functionality is also largely unreactive towards nucleophilic substitution at the carbonyl carbon due to the poor leaving group ability of the amide anion.
Electrophilic Substitution: The piperidine ring itself is electron-rich and does not undergo classical electrophilic aromatic substitution. However, after oxidation to the N-oxide, the electron density of the ring is altered, which can facilitate electrophilic attack at certain positions, though this is not a common reaction pathway for simple piperidines. researchgate.net
More relevant is the electrophilic reactivity of the nitrogen atom. As a Lewis base, it can react with various electrophiles, including acids (protonation) and Lewis acids.
The following table outlines potential substitution reactions.
| Reaction Type | Reagent | Potential Product |
| Nucleophilic (on N) | Methyl Iodide (CH₃I) | 1,1-dimethyl-4-ethyl-4-(N-methylcarbamoyl)piperidin-1-ium iodide |
| Electrophilic (on N) | Hydrochloric Acid (HCl) | This compound hydrochloride |
Stability and Degradation Pathways under Controlled Research Conditions
The stability of this compound is primarily influenced by the stability of the amide bond. Generally, amides are robust functional groups.
Under strongly acidic or basic conditions, the amide bond can undergo hydrolysis. lookchem.com Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In either case, the products would be 4-ethyl-N-methylpiperidine-4-carboxylic acid and methylamine (B109427). The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.
The piperidine ring is chemically stable and not prone to degradation under typical laboratory conditions. High temperatures could potentially lead to thermal decomposition, but specific pathways are not documented for this compound. researchgate.net Photodegradation is also a possibility, particularly under UV irradiation, which can lead to the formation of radical species and subsequent degradation products, a known pathway for some amides. researchgate.net
A summary of potential degradation pathways is provided below.
| Condition | Degradation Pathway | Products |
| Strong Acid (e.g., HCl, H₂O, heat) | Amide Hydrolysis | 4-ethyl-N-methylpiperidine-4-carboxylic acid and methylamine |
| Strong Base (e.g., NaOH, H₂O, heat) | Amide Hydrolysis | Sodium 4-ethyl-N-methylpiperidine-4-carboxylate and methylamine |
| High Temperature | Thermal Decomposition | Undetermined fragmentation products |
| UV Irradiation | Photodegradation | Undetermined radical-mediated products |
Derivatives and Analogues of 4 Ethyl N Methylpiperidine 4 Carboxamide: Design and Synthesis
Rational Design Principles for Structural Analogues
The rational design of analogues for a parent scaffold like 4-ethyl-N-methylpiperidine-4-carboxamide involves systematic modification of its distinct structural components to modulate its physicochemical properties. Key properties often targeted for optimization include lipophilicity, metabolic stability, and receptor binding affinity. enamine.net The primary sites for modification on this scaffold are the piperidine (B6355638) nitrogen (N-1 position), the quaternary carbon at the 4-position, and the N-methylcarboxamide moiety.
Key Modification Strategies:
N-1 Position Substitution: The hydrogen on the piperidine nitrogen can be replaced with a variety of functional groups. Introducing small alkyl groups, aryl moieties, or more complex side chains can significantly alter the molecule's polarity, size, and basicity.
C-4 Position Alkyl Group Modification: The ethyl group at the 4-position can be varied in size (e.g., methyl, propyl) or replaced with cyclic or aromatic groups. These changes can influence how the molecule fits into a potential binding pocket and affect its lipophilicity.
Carboxamide Group Alteration: The N-methylcarboxamide group offers several points for modification. The methyl group can be substituted with larger alkyl or aryl groups. The entire carboxamide could also be replaced with bioisosteric groups, such as sulfonamides or reversed amides, to explore different hydrogen bonding patterns and electronic properties.
The following interactive table outlines rational design principles for creating structural analogues.
| Modification Site | Design Principle | Potential Substituent Examples | Anticipated Physicochemical Impact |
| Piperidine Nitrogen (N-1) | Modulate basicity and lipophilicity | Benzyl, Benzoyl, Cyclohexylacetyl | Altering solubility and potential for salt formation. nih.gov |
| C-4 Position | Steric bulk and lipophilicity tuning | Propyl, Cyclopropyl, Phenyl | Influencing binding affinity and metabolic stability. |
| N-methylcarboxamide | Alter hydrogen bonding and polarity | N-ethyl, N-phenyl, N,N-diethyl | Modifying solubility and membrane permeability. |
Synthetic Routes to N-Substituted Piperidine-4-carboxamide Derivatives
The synthesis of N-substituted derivatives of the piperidine-4-carboxamide core can be achieved through several established synthetic methodologies. A common approach begins with a precursor molecule, such as a piperidin-4-one, and builds the desired functionality in a stepwise manner.
One prevalent method is reductive amination . This process involves reacting a piperidin-4-one with a primary or secondary amine in the presence of a reducing agent to form an N-substituted piperidine. researchgate.net Following the formation of the N-substituted ring, the carboxamide can be introduced. Alternatively, if starting with a pre-formed piperidine-4-carboxamide, direct N-substitution can be performed.
Common Synthetic Methods for N-Substitution:
Alkylation: Direct alkylation of the piperidine nitrogen using alkyl halides or other electrophiles in the presence of a base.
Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups, such as benzoyl or acetyl.
Aza-Michael Reaction: Aza-Michael addition to activated alkenes like acrylonitrile (B1666552) can be used to introduce three-carbon side chains. researchgate.net
The table below summarizes synthetic routes for N-substituted derivatives.
| Derivative Type | Synthetic Method | Key Reagents | Reference |
| N-Alkyl | Reductive Amination | Piperidin-4-one, Alkylamine, Reducing Agent (e.g., NaBH(OAc)₃) | researchgate.net |
| N-Acyl | Acylation | Piperidine-4-carboxamide, Acyl Chloride, Base (e.g., Triethylamine) | nih.gov |
| N-(3-cyanopropyl) | Aza-Michael Addition | Piperidine-4-carboxamide, Acrylonitrile | researchgate.net |
Synthetic Approaches to 4-Substituted Piperidine-4-carboxamide Analogues
Modifying the substituents at the 4-position of the piperidine ring requires different synthetic strategies, often involving the construction of the substituted ring from acyclic precursors or the functionalization of a pre-existing ring.
Multicomponent Reactions (MCRs): These reactions are highly efficient for creating complex and diverse molecular scaffolds. A one-pot, five-component reaction involving an aromatic aldehyde, an amine, a β-ketoester, and malononitrile (B47326) can yield highly functionalized piperidines. mdpi.com By carefully selecting the starting materials, various substituents can be installed at different positions on the piperidine ring.
Cyclization Strategies: Intramolecular cyclization reactions are also a powerful tool. For instance, an intramolecular aza-Heck cyclization of an appropriately designed alkenylcarbamate can produce substituted piperidines under redox-neutral conditions. mdpi.com Another approach is the acid-mediated reductive hydroamination/cyclization of alkynes bearing an amino group, which proceeds through an iminium ion intermediate. mdpi.com
The following table details synthetic approaches for 4-substituted analogues.
| Synthetic Approach | Description | Key Features | Reference |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, and diversity of products. | mdpi.com |
| Intramolecular aza-Heck Cyclization | Palladium-catalyzed cyclization of an alkenylcarbamate. | Redox-neutral conditions, suitable for sensitive substrates. | mdpi.com |
| Reductive Hydroamination/Cyclization | Acid-mediated cyclization of an alkyne tethered to an amine. | Forms the piperidine ring via an iminium ion intermediate. | mdpi.com |
Multi-functionalized Derivatives of the this compound Scaffold
The creation of derivatives with modifications at multiple positions on the scaffold involves a combination of the synthetic strategies outlined previously. A synthetic plan might involve first establishing the desired substitution at the C-4 position, followed by functionalization of the piperidine nitrogen.
For example, a synthesis could begin with the construction of a 4-aryl-4-cyanopiperidine intermediate via a multicomponent reaction. The cyano group could then be hydrolyzed to a carboxylic acid and subsequently converted to the desired N-methylcarboxamide. The final step would involve the N-substitution of the piperidine ring via reductive amination or alkylation to install a second point of diversity.
The synthesis of sulfonamide derivatives of piperidine-4-carboxamide has been reported, demonstrating the feasibility of introducing diverse functional groups attached to the core scaffold. researchgate.net These syntheses often proceed via amino-de-chlorination or amino-de-alkoxylation reactions. researchgate.net Such multi-step sequences allow for the systematic and controlled construction of complex, multi-functionalized analogues for further scientific investigation.
Advanced Analytical Characterization in Chemical Research for 4 Ethyl N Methylpiperidine 4 Carboxamide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-ethyl-N-methylpiperidine-4-carboxamide, providing detailed information about its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and proton environments within this compound.
In a ¹H NMR spectrum, the chemical shifts, integration of signals, and their splitting patterns (multiplicity) would confirm the presence of all proton-containing groups. For instance, the ethyl group would be identifiable by a characteristic quartet and triplet pattern. The N-methyl group would likely appear as a singlet, and the protons on the piperidine (B6355638) ring would present as a complex series of multiplets.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the amide would be expected to resonate at a significantly downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H |
| CH₂ (ethyl) | 1.5 - 1.7 | Quartet | 2H |
| Piperidine H | 1.8 - 2.2 | Multiplet | 4H |
| Piperidine H | 2.8 - 3.2 | Multiplet | 4H |
| N-CH₃ | 2.7 - 2.9 | Singlet | 3H |
Note: This data is predicted and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent peaks would include a strong absorption band for the C=O (carbonyl) stretch of the amide group, typically found in the region of 1630-1680 cm⁻¹. The N-H stretch of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl and piperidine moieties would be observed in the 2850-3000 cm⁻¹ region. The presence of these key absorption bands would provide strong evidence for the carboxamide and piperidine core structure.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amide) | 3350 - 3250 | Medium |
| C-H Stretch (alkane) | 3000 - 2850 | Medium-Strong |
| C=O Stretch (amide) | 1680 - 1630 | Strong |
| N-H Bend (amide) | 1570 - 1515 | Medium |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the calculation of its elemental composition.
The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern would provide valuable structural information. Characteristic fragments would be expected from the loss of the ethyl group, the cleavage of the amide bond, and the opening of the piperidine ring. The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.
Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - 29]⁺ | Loss of ethyl group (•C₂H₅) |
| [M - 44]⁺ | Loss of methylcarbamoyl group (•CONHCH₃) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The this compound molecule contains an amide functional group, which is a known chromophore.
The amide group typically exhibits a weak n → π* transition at around 210-230 nm and a stronger π → π* transition at shorter wavelengths, usually below 200 nm. The UV-Vis spectrum would therefore be expected to show a weak absorption band in the 210-230 nm region. While not as structurally informative as NMR or MS for this particular compound, UV-Vis spectroscopy can be a useful tool for quantitative analysis, especially in conjunction with chromatographic techniques.
Chromatographic Methods for Purity Assessment and Separation in Research Contexts
Chromatographic techniques are essential for the separation of compounds from mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be developed to separate the target compound from any starting materials, by-products, or degradation products.
The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, run under either isocratic or gradient elution conditions. Detection would most commonly be achieved using a UV detector set to a wavelength where the amide chromophore absorbs, such as 210 nm.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high levels of precision and accuracy, making it suitable for quantitative analysis and for establishing the purity profile of a research sample.
Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Purity Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in chemical analysis, offering high sensitivity and specificity for the identification and quantification of compounds in complex mixtures. ppd.com For this compound, LC-MS serves two primary functions: confirming the molecular weight of the synthesized compound and assessing its purity.
The process begins with the separation of the compound from any unreacted starting materials, byproducts, or impurities using a liquid chromatography system. A common approach for piperidine derivatives involves reverse-phase chromatography. nih.gov An Atlantis C18 column, for instance, can be employed with a gradient elution mobile phase, typically consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. nih.govmassbank.eu The formic acid aids in the protonation of the analyte, making it suitable for positive ion mode mass spectrometry.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a favored technique for compounds like piperidine derivatives as it is a soft ionization method that typically keeps the molecule intact. nih.gov In positive ion mode, the molecule is expected to be protonated, generating a pseudomolecular ion [M+H]⁺. For this compound (molecular formula C9H18N2O, molecular weight 170.25 g/mol ), the expected mass-to-charge ratio (m/z) for the singly charged protonated molecule would be approximately 171.26.
Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). In this technique, the parent ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For piperidine alkaloids, fragmentation pathways often involve the cleavage of bonds within the piperidine ring and the loss of substituents. nih.govresearchgate.net This detailed analysis provides unambiguous confirmation of the compound's identity and can be used to characterize unknown impurities.
Table 1: Hypothetical LC-MS Parameters and Expected Ions for this compound
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | Reverse-Phase C18 (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Mode | Gradient Elution |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected Parent Ion [M+H]⁺ (m/z) | ~171.26 |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). It utilizes columns packed with smaller particles (typically sub-2 µm), which provides a dramatic increase in resolution, sensitivity, and speed of analysis. mdpi.com This is particularly advantageous when analyzing this compound, as it allows for the efficient separation of the main compound from closely related impurities, isomers, or degradation products that might not be resolved by conventional HPLC. nih.govnih.gov
The core benefit of UPLC stems from the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). The smaller particles in UPLC columns lead to a more efficient mass transfer, allowing for the use of higher flow rates without a significant loss in separation efficiency. This results in much shorter analysis times, often reducing a 15-30 minute HPLC run to just a few minutes. nih.gov
For the analysis of this compound, a UPLC method would offer sharper and narrower peaks, leading to improved peak capacity and higher sensitivity. This is critical for accurate purity determination, especially for detecting trace-level impurities. The established methods often show excellent linearity and precision, making UPLC a robust technique for quantitative analysis in various stages of chemical research and development. nih.gov
Table 2: Comparison of Typical HPLC and UPLC System Parameters
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 50-100 mm |
| Flow Rate | 1.0 - 2.0 mL/min | 0.3 - 0.6 mL/min |
| Typical Run Time | 15 - 30 min | 1 - 8 min |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Resolution | Good | Excellent |
X-ray Crystallography for Solid-State Structural Determination
While LC-MS and UPLC provide critical information about a compound's identity and purity, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides an unambiguous proof of structure, including the absolute configuration of chiral centers and the preferred conformation of the molecule in its crystalline form. researchgate.net
The process requires growing a suitable single crystal of the compound, which can be a challenging step. Once a high-quality crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on the arrangement of atoms within its crystal lattice. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov
For piperidine derivatives, X-ray crystallography can confirm the conformation of the six-membered ring, which typically adopts a chair conformation. nih.govnih.gov It also reveals the spatial orientation of the substituents—in this case, the ethyl group and the N-methylcarboxamide group at the C4 position. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.
As a representative example of the data obtained from such an analysis, the crystallographic details for a related functionalized piperidine derivative, 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2, 3-dihydro-1H-benzo[d]imidazol-1-yl) piperidinium (B107235) bromide, are presented below. researchgate.net This illustrates the type of detailed structural information that X-ray crystallography provides.
Table 3: Representative Crystal Structure and Refinement Data for a Benzimidazolinyl Piperidine Derivative researchgate.net
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical formula | C22H23BrFN3O2 |
| Formula weight | 476.35 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a, b, c (Å) | 7.1606 (6), 10.4832 (8), 14.6933 (12) |
| α, β, γ (°) | 100.870 (2), 97.046 (2), 94.549 (2) |
| Volume (ų) | 1063.92 (15) |
| Z | 2 |
| Data Collection & Refinement | |
| Radiation type | Mo Kα |
| Theta range for data collection (°) | 1.99 to 25.50 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.088 |
This level of detailed structural data is unparalleled and serves as the ultimate confirmation of a molecule's constitution and configuration. whiterose.ac.uk
Mechanistic and Preclinical Investigations of 4 Ethyl N Methylpiperidine 4 Carboxamide Derivatives Non Clinical Focus
Exploration of Molecular Interactions through Biochemical Assays
Biochemical assays are fundamental in elucidating the direct interactions between small molecules and biological macromolecules. For piperidine-4-carboxamide derivatives, these assays have been crucial in identifying specific enzyme and receptor targets, providing a molecular basis for their observed biological activities.
In Vitro Enzyme Inhibition Studies
Derivatives of piperidine-4-carboxamide have been evaluated against a variety of enzymes, demonstrating a range of inhibitory activities. These studies are critical for understanding the specific molecular targets of this class of compounds.
One area of investigation has been their potential as inhibitors of carbonic anhydrases (CAs), which are zinc-containing enzymes involved in various physiological processes. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and tested against several human carbonic anhydrase (hCA) isoforms. nih.gov Notably, several of these compounds displayed potent, nanomolar-level inhibition, with selectivity for certain isoforms. For instance, some derivatives showed strong inhibition of the cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and XII. nih.gov
In a different context, piperidine-4-carboxamide derivatives have been identified as inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), a key component in the parasite's protein degradation pathway. nih.gov A screening campaign identified a piperidine (B6355638) carboxamide, SW042, with sub-micromolar activity against the parasite. nih.gov Further studies on an analogue, SW584, revealed that it inhibits the chymotrypsin-like activity of the proteasome's β5 subunit. nih.gov This inhibition was found to be highly selective for the parasite's proteasome over human isoforms. nih.gov
Another significant enzyme target for this class of compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. A piperidine-4-carboxamide, MMV688844, was identified as a potent inhibitor of Mycobacterium abscessus growth. nih.gov Subsequent biochemical assays confirmed that this compound and its analogues directly inhibit the supercoiling activity of recombinant M. abscessus DNA gyrase. nih.gov
The table below summarizes the in vitro enzyme inhibition data for selected piperidine-4-carboxamide derivatives.
| Compound/Series | Target Enzyme | Key Findings |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrases (hCA I, II, IX, XII) | Nanomolar inhibition, with selectivity for hCA II, IX, and XII. nih.gov |
| SW042, SW584 | Plasmodium falciparum 20S Proteasome (β5 subunit) | Sub-micromolar inhibition of parasite growth; selective inhibition of Pf20Sβ5 chymotrypsin-like activity over human proteasome. nih.gov |
| MMV688844 and analogues | Mycobacterium abscessus DNA Gyrase | Inhibition of bacterial growth and direct inhibition of DNA gyrase supercoiling activity. nih.gov |
Receptor Binding Profiling (Non-Therapeutic Context)
In a non-therapeutic context, receptor binding assays are employed to understand the selectivity of a compound and to identify potential off-target interactions. For piperidine carboxamide derivatives, broad screening panels are often utilized to assess their binding affinity against a wide range of receptors.
For example, the antimalarial piperidine carboxamide SW042 was evaluated against the Eurofins Safety44 panel at a concentration of 10 μM. nih.gov This screening is designed to identify potential interactions with a variety of receptors, ion channels, and transporters known to be associated with adverse effects. The results indicated that SW042 did not exhibit significant binding (defined as more than 50% inhibition) to any of the targets in the panel, suggesting a high degree of selectivity for its primary target, the proteasome. nih.gov
In another study, a series of piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors. nih.gov While this research has therapeutic implications, the binding assays themselves provide fundamental data on molecular recognition. These compounds were evaluated for their ability to inhibit the binding of a radiolabeled ligand to the CCR5 receptor, with some derivatives showing IC₅₀ values in the nanomolar range, comparable to the known CCR5 antagonist maraviroc. nih.gov
Similarly, piperidine and piperazine (B1678402) derivatives have been investigated for their affinity to sigma receptors (S1R and S2R). nih.gov Radioligand binding assays using rat liver homogenates determined the binding affinities (Kᵢ values) of these compounds. nih.gov This type of study helps to characterize the interaction of the piperidine scaffold with specific receptor subtypes, which can be valuable for designing molecular probes for research purposes.
The following table presents examples of receptor binding data for piperidine carboxamide derivatives.
| Compound/Series | Receptor(s) | Assay Type | Key Findings |
| SW042 | Eurofins Safety44 Panel | Radioligand Binding Assays | No significant binding (>50% inhibition) observed at 10 μM, indicating high selectivity. nih.gov |
| Piperidine-4-carboxamide derivatives (e.g., 16g, 16i) | CCR5 | Radioligand Binding Inhibition | Nanomolar IC₅₀ values, demonstrating potent interaction with the receptor. nih.gov |
| Benzylpiperidine/piperazine derivatives | Sigma Receptors (S1R, S2R) | Radioligand Binding Assays | Varying affinities for S1R and S2R, with some compounds showing selectivity for S1R. nih.gov |
Cell-Based Bioactivity Screens for Molecular Mechanisms
Cell-based assays provide a more complex biological system to investigate the effects of compounds on cellular processes and pathways. These screens can reveal mechanisms of action that are not apparent from biochemical assays alone.
Investigation of Cellular Pathway Modulation
The impact of piperidine carboxamide derivatives on cellular pathways has been explored in various contexts. For instance, a class of piperidine-3-carboxamide derivatives was identified through high-content screening for their ability to induce a senescence-like phenotype in human melanoma cells. nih.gov Senescence is a complex cellular program involving the arrest of cell proliferation, and its induction by these compounds suggests a profound modulation of cellular signaling pathways related to cell cycle control and aging. nih.gov
In the context of cancer research, other piperidine derivatives have been shown to affect cell cycle progression and induce apoptosis. acs.org For example, a quinazoline-based piperidine derivative, 9h, was found to inhibit Aurora A kinase activation, which is crucial for mitotic spindle formation. acs.org This inhibition leads to cell cycle arrest and subsequent apoptosis. acs.org While the ultimate goal of such research is often therapeutic, the investigation into the modulation of these fundamental cellular pathways provides valuable mechanistic insights.
Analysis of Compound Interactions within Model Systems
Similarly, the anti-melanoma activity of piperidine-3-carboxamide derivatives was assessed by measuring their effect on the proliferation of A375 human melanoma cells. nih.gov Some of these compounds exhibited potent antiproliferative activity with EC₅₀ values in the nanomolar range. nih.gov
The table below provides examples of cell-based bioactivity data for piperidine carboxamide derivatives.
| Compound/Series | Model System | Assay Type | Observed Effect |
| Piperidine-3-carboxamide derivatives | A375 Human Melanoma Cells | High-Content Screening, Proliferation Assay | Induction of senescence-like phenotype; potent antiproliferative activity (nanomolar EC₅₀). nih.gov |
| MMV688844 and analogues | Mycobacterium abscessus | Whole-Cell Growth Inhibition | Potent inhibition of bacterial growth. nih.gov |
| Quinazoline-piperidine derivative 9h | MDA-MB-231 TNBC Cells | Cell Cycle Analysis, Apoptosis Assay | Inhibition of Aurora A kinase, cell cycle arrest, and induction of apoptosis. acs.org |
Structure-Activity Relationship (SAR) Studies for Piperidine Carboxamide Analogues (Non-Therapeutic Applications)
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. By systematically modifying different parts of the piperidine carboxamide scaffold, researchers can identify key structural features required for interaction with a biological target.
In the development of proteasome inhibitors, SAR studies on the piperidine carboxamide hit SW042 revealed several important features. nih.gov It was found that the (S)-enantiomer was significantly more potent than the (R)-enantiomer. nih.gov Furthermore, both the right-hand phenyl ring and the left-hand glycolic acid moiety were determined to be essential for activity, as their removal led to a loss of potency. nih.gov
For the DNA gyrase inhibitors, SAR studies focused on modifications to different parts of the piperidine-4-carboxamide core. nih.gov It was observed that while small changes to the "left-hand side" of the molecule had a minor influence on the inhibitory activity against the purified enzyme, these same modifications could have a strong effect on the whole-cell antibacterial activity. nih.gov This highlights the importance of factors such as cell permeability in addition to target engagement.
In the case of TRPA1 channel modulators, SAR studies of piperidine carboxamides showed that the (R)-enantiomers were more potent agonists than their (S)-counterparts. nih.gov Computational modeling combined with these SAR findings helped to elucidate the specific interactions between the compounds and the receptor's binding site. nih.gov
The following table summarizes key SAR findings for different series of piperidine carboxamide analogues.
| Compound Series | Target/Activity | Key SAR Findings |
| Antimalarial Proteasome Inhibitors | P. falciparum Proteasome | (S)-enantiomer is more potent; phenyl ring and glycolic acid moieties are essential for activity. nih.gov |
| Anti-Mycobacterial DNA Gyrase Inhibitors | M. abscessus DNA Gyrase | Modifications to the "left-hand side" have a greater impact on whole-cell activity than on enzyme inhibition, suggesting a role for cell permeability. nih.gov |
| TRPA1 Channel Agonists | Human TRPA1 Channel | (R)-enantiomers are more potent than (S)-enantiomers. nih.gov |
Computational Chemistry and Molecular Modeling Studies of 4 Ethyl N Methylpiperidine 4 Carboxamide
Conformation Analysis and Conformational Landscapes
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For a flexible molecule like 4-ethyl-N-methylpiperidine-4-carboxamide, which contains a piperidine (B6355638) ring and several rotatable bonds, numerous conformations are possible. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, substituent groups on the ring can influence the stability of different chair, boat, or twist-boat conformations.
The primary conformations of the piperidine ring in this compound would involve the N-methyl group and the 4-carboxamide group being in either axial or equatorial positions. The ethyl group at the 4-position further complicates this landscape. Computational methods, such as molecular mechanics (MM) or quantum mechanics (QM), are employed to systematically explore the potential energy surface of the molecule. By rotating the single bonds and exploring different ring puckering, a series of conformers (local minima on the potential energy surface) can be identified. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.
An illustrative conformational analysis would identify the most stable conformer, which is typically the one with the lowest steric hindrance, often placing bulky substituents in equatorial positions. The results of such an analysis can be summarized in a data table, showcasing the relative energies of the most stable conformers.
Table 1: Illustrative Relative Energies of this compound Conformers Note: These are hypothetical values for illustrative purposes.
| Conformer | N-methyl Position | 4-carboxamide Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Axial | Equatorial | 1.5 |
| 3 | Equatorial | Axial | 2.8 |
Quantum Chemical Calculations for Electronic Structure Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.gov These calculations can elucidate properties like the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions.
For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the carboxamide group are expected to be regions of high negative potential. Mulliken population analysis can provide quantitative values for the partial charges on each atom, further detailing the electronic distribution. nih.gov
Table 2: Illustrative Quantum Chemical Properties of this compound Note: These are hypothetical values for illustrative purposes, calculated at a theoretical level like B3LYP/6-31G.*
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Theoretical Framework)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. acgpubs.orgacgpubs.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, molecular docking could be used to screen for potential biological targets by virtually fitting the molecule into the binding sites of various proteins. The process involves a scoring function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. acgpubs.org
Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target interaction. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. mdpi.com This can help to assess the stability of the docked pose and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The theoretical framework of MD simulations involves solving Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the system evolves over time. mdpi.com
Prediction of Chemical Reactivity and Metabolic Stability (Computational)
Computational methods can also be used to predict the chemical reactivity and metabolic stability of a compound. nih.gov Chemical reactivity can be assessed using the electronic properties derived from quantum chemical calculations. For instance, the energies of the HOMO and LUMO can indicate a molecule's susceptibility to oxidation and reduction, respectively.
Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, typically in the liver. nih.gov In silico tools can predict the sites on a molecule that are most likely to undergo metabolism. These predictions are often based on models that have been trained on large datasets of known metabolic transformations. For this compound, potential sites of metabolism could include the N-methyl group (N-demethylation), the ethyl group (hydroxylation), or the piperidine ring itself.
Various online platforms and software can predict metabolic stability, often providing a qualitative assessment (e.g., low, medium, high stability) or a quantitative prediction of parameters like half-life in liver microsomes. nih.govresearchgate.net These predictions are valuable in the early stages of drug discovery for identifying compounds that are likely to have favorable pharmacokinetic properties. nih.gov
Table 3: Illustrative Predicted Sites of Metabolism for this compound Note: These are hypothetical predictions for illustrative purposes.
| Potential Metabolic Reaction | Predicted Likelihood |
|---|---|
| N-demethylation | High |
| Hydroxylation of the ethyl group (alpha-carbon) | Medium |
| Hydroxylation of the ethyl group (beta-carbon) | Low |
Applications of 4 Ethyl N Methylpiperidine 4 Carboxamide in Chemical Research
Role as a Key Synthetic Intermediate in Complex Molecule Construction
Currently, there is no readily available scientific literature detailing the use of 4-ethyl-N-methylpiperidine-4-carboxamide as a key synthetic intermediate in the construction of more complex molecules. While piperidine (B6355638) derivatives are frequently employed as scaffolds and building blocks in medicinal chemistry and materials science, the specific utility of this compound in multi-step synthetic pathways has not been reported in peer-reviewed journals or patent literature. The unique substitution pattern of an ethyl group and an N-methylcarboxamide moiety at the 4-position of the piperidine ring suggests potential for creating sterically hindered and functionally diverse downstream products. However, without documented examples, its role as a pivotal intermediate remains theoretical.
Utilization as a Building Block for Chemical Library Synthesis
The synthesis of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Small, rigid scaffolds like the piperidine ring are highly valued for generating diverse collections of molecules. In principle, this compound could serve as a foundational building block for such a library. The secondary amine of the piperidine ring and the amide functionality offer two points for diversification, allowing for the attachment of a wide array of chemical groups. Despite this potential, there are no published reports of its incorporation into any small molecule libraries for screening purposes.
Potential as a Research Probe in Mechanistic Chemical Biology Studies
Chemical probes are essential tools for elucidating biological pathways and mechanisms of action for therapeutic agents. These molecules are often designed with specific functionalities to interact with biological targets. While the structure of this compound could be modified to incorporate reporter tags or reactive groups, there is no evidence in the scientific literature to suggest that it has been developed or utilized as a research probe in chemical biology. Its specific interactions with biological systems, if any, have not been a subject of published investigation.
Applications as a Reference Standard for Impurity Profiling in Chemical Synthesis
In pharmaceutical development and manufacturing, reference standards are crucial for identifying and quantifying impurities in drug substances and products. These standards ensure the safety and efficacy of a final pharmaceutical product. There is no indication from regulatory bodies or scientific suppliers that this compound is used as a reference standard for impurity profiling in the synthesis of any known chemical entity. This suggests that it is not a known byproduct or degradation product of any commercially significant chemical process.
Use in Specialized Research Buffers or Reagent Systems (e.g., Proteomics Research)
The composition of buffers and reagent systems can significantly impact the outcome of sensitive analytical techniques like those used in proteomics. While various piperidine-based buffers are known, there is no literature to support the use of this compound in any specialized research buffers or reagent systems. Its physicochemical properties, such as its pKa and solubility, which would determine its suitability as a buffering agent, have not been reported in the context of biochemical or analytical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethyl-N-methylpiperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of piperidine-carboxamide derivatives typically involves multi-step protocols, including amidation, alkylation, and cyclization. For example, analogous compounds are synthesized using dimethylformamide (DMF) as a solvent and triethylamine as a catalyst to facilitate carboxamide bond formation . Temperature control (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., ethyl and methyl groups) and piperidine ring conformation .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] peak at m/z 214.18) .
- Infrared spectroscopy (IR) : Peaks near 1650 cm indicate carboxamide C=O stretching .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Recrystallization using ethanol/water mixtures or dichloromethane/hexane systems improves crystallinity. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% trifluoroacetic acid) resolves closely related impurities .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC values under varying pH and temperature conditions .
- Cell-based models : Test cytotoxicity and target engagement in immortalized cell lines (e.g., HEK293) using dose-response curves (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., GPCRs or enzymes) to resolve binding modes .
- Molecular dynamics simulations : Analyze ligand-receptor stability over 100-ns trajectories using AMBER or GROMACS .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Q. How should researchers address contradictions in reported biological activities of piperidine-carboxamide derivatives?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical cell lines, assay buffers). Perform meta-analyses of published IC values to identify outliers. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target specificity .
Q. What strategies enhance the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethyl → cyclopropyl; methyl → trifluoromethyl) and evaluate effects on potency and metabolic stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability. Assess stability in simulated gastric fluid (pH 1.2) and human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
